Product packaging for C-MORPHOLIN-4-YL-METHYLAMINE(Cat. No.:CAS No. 62985-37-9)

C-MORPHOLIN-4-YL-METHYLAMINE

Cat. No.: B3055083
CAS No.: 62985-37-9
M. Wt: 116.16 g/mol
InChI Key: LICFRZDRPNUZFK-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Chemical Science

The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry. nih.govontosight.ai Its presence in a molecule can enhance desirable drug-like properties such as aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. nih.gov The morpholine ring is considered a "privileged scaffold" because it can interact with a variety of biological targets with high affinity and selectivity. nih.gov This versatility has led to the incorporation of the morpholine motif into numerous approved drugs and experimental therapeutic agents. nih.gov Furthermore, the morpholine ring can serve as a key component in the design of inhibitors for enzymes such as sirtuin 2 (SIRT2), which are implicated in various diseases. gazi.edu.tr

Overview of the C-MORPHOLIN-4-YL-METHYLAMINE Structural Motif

The structural motif of this compound is characterized by a morpholine ring connected to a methylamine (B109427) group. This arrangement provides two key points for chemical modification: the secondary amine within the morpholine ring and the primary amine of the methylamine substituent. This dual functionality makes it a highly versatile building block in organic synthesis. cymitquimica.com The primary amine offers a readily available site for reactions such as amidation, alkylation, and the formation of Schiff bases, allowing for the straightforward attachment of this moiety to larger molecular frameworks.

Scope and Academic Relevance of Research

The academic relevance of this compound lies in its application as a precursor for the synthesis of novel compounds with potential biological activities. Research has demonstrated its utility in creating molecules targeting a range of conditions, from fungal infections to neurological disorders. nih.govchemimpex.com Its incorporation into molecular structures can be a key step in the development of new therapeutic agents and functional materials. chemimpex.comevitachem.com

Detailed Research Findings

The utility of this compound as a synthetic intermediate is highlighted in various research endeavors. For instance, it serves as a crucial component in the synthesis of novel antifungal agents. In one study, derivatives of phenyl(2H-tetrazol-5-yl)methanamine were synthesized, where the morpholine moiety was introduced via a reaction involving this compound. nih.gov These compounds were then evaluated for their antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. nih.gov

In another area of research, the core structure of this compound is utilized in the development of enzyme inhibitors. For example, derivatives of 4-aryl-6-morpholino-3(2H)-pyridazinone have been investigated as potential inhibitors of SIRT2, a protein deacetylase implicated in cancer and neurodegenerative diseases. gazi.edu.tr The synthesis of these complex molecules often involves the strategic incorporation of the morpholinomethylamine scaffold.

The chemical properties of this compound and its derivatives are fundamental to their application in research. The following table summarizes some of the key chemical data for the parent compound and a related derivative.

PropertyThis compound(2-Morpholinopyrid-4-yl)methylamine
CAS Number 62985-37-9864068-88-2
Molecular Formula C5H12N2OC10H15N3O
Molecular Weight 116.16 g/mol 193.25 g/mol
IUPAC Name (morpholin-4-yl)methanamine(2-morpholin-4-ylpyridin-4-yl)methanamine

Data sourced from multiple chemical suppliers and databases.

The synthesis of this compound itself can be achieved through various established synthetic routes in organic chemistry. A common approach involves the reaction of morpholine with a suitable one-carbon electrophile that can be subsequently converted to a primary amine. For instance, the reduction of a corresponding nitrile or amide derivative would yield the target methylamine. The synthesis of methylamines, in general, can be accomplished through methods like the methylation of ammonia (B1221849) or the reduction of nitriles and amides. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B3055083 C-MORPHOLIN-4-YL-METHYLAMINE CAS No. 62985-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-5-7-1-3-8-4-2-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFRZDRPNUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591672
Record name 1-(Morpholin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-37-9
Record name 1-(Morpholin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for C Morpholin 4 Yl Methylamine and Its Analogues

Classical and Contemporary Synthetic Routes

The synthesis of C-morpholin-4-yl-methylamine and its analogues can be achieved through several established and modern organic chemistry reactions. These methods often involve the construction or functionalization of the morpholine (B109124) ring system.

Multi-Step Organic Synthesis from Heterocyclic Precursors

Multi-step synthesis provides a logical and controlled approach to constructing complex molecules like this compound from simpler heterocyclic precursors. libretexts.orglibretexts.org This strategy involves a sequence of reactions where the product of one step becomes the starting material for the next. youtube.comyoutube.com For instance, a common approach involves the initial synthesis of a functionalized morpholine ring, which is then further elaborated to introduce the methylamine (B109427) side chain.

One illustrative multi-step synthesis begins with the reaction of a suitably substituted precursor, such as a derivative of 2,5-difluoroaniline, which undergoes N-acylation, nitration, and deacylation. psu.edu The resulting intermediate can then be subjected to a Sandmeyer reaction to introduce a chlorine atom. Subsequent substitution with morpholine, followed by reduction of a nitro group, yields a key o-phenylenediamine (B120857) intermediate. psu.edu This intermediate can then be condensed with an appropriate aldehyde to form the final benzimidazole-containing morpholine derivative. psu.edu

A generalized scheme for such a multi-step synthesis is presented below:

StepReactionReagents and ConditionsPurpose
1N-acylation, Nitration, DeacylationAcetic anhydride, Nitrating agent, Acid/BaseIntroduction of a nitro group and temporary protection of the amine.
2Sandmeyer ReactionNaNO₂, CuClConversion of the amino group to a chlorine atom.
3Nucleophilic Aromatic SubstitutionMorpholine, BaseIntroduction of the morpholine moiety.
4Reduction of Nitro GroupSnCl₂, HClFormation of the o-phenylenediamine intermediate.
5CondensationAldehyde, NaHSO₃Formation of the final benzimidazole (B57391) ring system.

This table illustrates a representative multi-step synthesis sequence for a morpholine-containing benzimidazole derivative.

Alkylation Approaches for Morpholine Ring Functionalization

Alkylation is a fundamental method for introducing alkyl groups onto the nitrogen atom of the morpholine ring. researchgate.net This can be achieved through various strategies, including nucleophilic substitution and phase transfer catalysis.

Nucleophilic substitution reactions are a cornerstone of organic synthesis and are widely employed for the N-alkylation of morpholine. nih.gov In these reactions, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide. acsgcipr.org The reaction of morpholine with 1,2-dichloroethane, for example, can lead to the formation of 1,2-bismorpholinoethane. researchgate.net

The efficiency of these reactions can be influenced by several factors, including the nature of the solvent and the presence of a base. researchgate.net For instance, the regioselectivity of nucleophilic aromatic substitution on difluorobenzenes with morpholine can be controlled by using deep eutectic solvents. researchgate.net Mechanochemical methods, where mechanical force is used to initiate chemical reactions, have also been developed for the N-alkylation of amines, including morpholine, using alcohols as alkylating agents via isouronium intermediates. nih.gov

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. niscair.res.in In the context of morpholine alkylation, a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant, such as the hydroxide (B78521) ion, from the aqueous phase to the organic phase where it can act as a base to deprotonate the morpholine, making it a more potent nucleophile. researchgate.netniscair.res.in This method offers several advantages, including the use of milder reaction conditions, simpler work-up procedures, and often leads to higher yields and selectivity. acsgcipr.orgniscair.res.in

The synthesis of N-benzylmorpholine from morpholine and benzyl (B1604629) bromide using aqueous potassium hydroxide can be effectively promoted by a polymer-supported phase transfer catalyst under ultrasonic irradiation. niscair.res.in The kinetics of such reactions often follow pseudo-first-order kinetics. niscair.res.in The choice of the phase transfer catalyst is crucial for the reaction's efficiency. Parameters such as the total number of carbon atoms in the catalyst's alkyl chains (C#) and the q-value, which relates to the catalyst's hydrophilicity, are important considerations. acsgcipr.org

Catalyst TypeExample CatalystApplicationReference
Quaternary Ammonium SaltTriethylbenzylammonium chlorideAlkylation of morpholine with 1,2-dichloroethane researchgate.net
Polymer-Supported PTCPolymer supported N-benzyl-N-ethyl-N-isopropylpropan-2-aminium bromideSynthesis of N-benzylmorpholine niscair.res.in
Chiral PTC(S)-26a (a morpholine-derived catalyst)Asymmetric conjugate additions nih.gov

This table highlights different types of phase transfer catalysts used in morpholine alkylation and related reactions.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including this compound and its analogues. masterorganicchemistry.comorganic-chemistry.org This reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, followed by in-situ reduction to the corresponding amine. youtube.com

The core of reductive amination is a condensation reaction between a carbonyl compound and an amine to form an imine, which is then reduced. beilstein-journals.orgresearchgate.net For the synthesis of this compound, this could involve the reaction of a morpholine-containing aldehyde or ketone with methylamine, or the reaction of morpholine with a suitable aldehyde or ketone followed by reaction with a methylating agent.

A key advantage of reductive amination is that it can often be performed as a "one-pot" procedure, where the carbonyl compound, amine, and a selective reducing agent are all combined in the same reaction vessel. youtube.com A common reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used. masterorganicchemistry.com

For example, N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine can be prepared by reacting 6-morpholin-4-ylpyridine-2-carbaldehyde with methylamine under reductive amination conditions. vulcanchem.com Similarly, N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine can be synthesized from the corresponding aldehyde and methylamine.

Carbonyl CompoundAmineReducing AgentProduct
6-morpholin-4-ylpyridine-2-carbaldehydeMethylamineNot specifiedN-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine
5-morpholin-4-ylthien-2-yl-carbaldehydeMethylamineNot specifiedN-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
Aldehyde/KetonePrimary/Secondary AmineNaBH₃CN, NaBH(OAc)₃Substituted Amine

This table provides examples of reductive amination reactions for the synthesis of morpholine-containing amines.

Catalyst Systems in Reductive Amination (e.g., H2/Pd-C, NaBH3CN)

Reductive amination is a cornerstone in the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. The choice of catalyst and reducing agent is critical for the efficiency and selectivity of the reaction.

H2/Pd-C: Catalytic hydrogenation using hydrogen gas (H₂) with palladium on carbon (Pd/C) is a powerful and widely used method for reduction in organic synthesis. at.uaresearchgate.net In the context of synthesizing this compound, this system can be employed to reduce the iminium ion formed from the condensation of morpholine and formaldehyde (B43269). The reaction is typically carried out under a hydrogen atmosphere, and the Pd/C catalyst facilitates the addition of hydrogen across the carbon-nitrogen double bond. at.ua This method is valued for its clean work-up, as the catalyst can be filtered off, and the by-product is typically just water. While direct literature on the H₂/Pd-C catalyzed synthesis of this compound is not abundant, the general applicability of this method to the reductive amination of aldehydes and ketones with secondary amines like morpholine is well-established. d-nb.info For instance, commercial Pd/C has been effectively used in the N-methylation of various amines and nitroarenes, showcasing its catalytic prowess in forming C-N bonds. raco.catsigmaaldrich.com

NaBH₃CN (Sodium Cyanoborohydride): Sodium cyanoborohydride is a mild and selective reducing agent, making it particularly suitable for reductive aminations. mdpi.comnih.gov Its reduced reactivity compared to other borohydrides like sodium borohydride (B1222165) (NaBH₄) allows it to selectively reduce iminium ions in the presence of more reactive functional groups, such as aldehydes and ketones. nih.gov The synthesis of this compound analogues often employs NaBH₃CN. For example, in the synthesis of ribose-modified deoxyadenosine (B7792050) bisphosphate analogues, morpholine rings were prepared through reductive amination with sodium cyanoborohydride following the oxidative opening of a ribose ring. rsc.org This highlights the utility of NaBH₃CN in constructing the morpholine moiety, a key component of the target molecule. The reaction is typically performed in a one-pot procedure where the carbonyl compound, the amine (morpholine), and NaBH₃CN are mixed in a suitable solvent, often at a controlled pH to favor iminium ion formation. nih.gov

Catalyst/Reducing AgentSubstratesKey Features
H₂/Pd-C Aldehydes/Ketones + AminesHeterogeneous catalyst, clean work-up, high efficiency. at.uaresearchgate.net
NaBH₃CN Aldehydes/Ketones + AminesMild and selective, tolerates other functional groups. mdpi.comnih.gov

Advanced Synthetic Techniques

Modern organic synthesis has seen the advent of sophisticated techniques that offer greater efficiency, selectivity, and sustainability. These advanced methods are increasingly being applied to the synthesis of complex molecules like this compound and its analogues.

Transition-Metal Catalyzed Reactions

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing powerful tools for amine synthesis. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for forming C-N bonds. sigmaaldrich.com These reactions typically involve the coupling of an aryl or alkyl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. sigmaaldrich.com While specific examples detailing the synthesis of this compound via cross-coupling are scarce in the literature, the general principle is highly applicable. For instance, a molecule containing a suitable leaving group on a methyl group could be coupled with morpholine to form the desired product. The versatility of palladium catalysis allows for a broad range of substrates and functional group tolerance, making it a powerful, albeit potentially costly, synthetic strategy. researchgate.net

Hydroamination, the direct addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is a highly atom-economical method for synthesizing amines. d-nb.inforesearchgate.net Transition-metal catalysts, including those based on rhodium, palladium, and gold, have been developed to facilitate this transformation. acs.org A notable example involves the hydroamination of a dihapto-coordinated benzene (B151609) complex of tungsten. In this process, the activation of the benzene ring by the metal allows for the addition of various amines, including morpholine, with high regio- and stereoselectivity. nih.gov Although this specific reaction does not yield this compound directly, it demonstrates the feasibility of using morpholine as a nucleophile in a hydroamination context to create complex amine structures. This approach holds potential for the development of novel synthetic routes to morpholine-containing compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. rsc.orgresearchgate.net

The combination of solvent-free conditions and microwave irradiation represents a significant advancement in green organic synthesis. at.uascience.gov These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures.

A relevant example is the microwave-assisted synthesis of 2-substituted [(morpholin-4-yl/4-methylpiperazin-1-yl)methyl]-1H-benzimidazoles. raco.cat In this procedure, benzimidazoles undergo an aminomethylation reaction with formaldehyde and morpholine (or N-methylpiperazine) under microwave irradiation, using acidic alumina (B75360) as a solid support. This method provides the target Mannich bases in good yields and demonstrates a green approach to incorporating the morpholinomethyl moiety.

Another pertinent study describes a solvent-free, four-component synthesis of 2-aminomorpholines under microwave irradiation. rsc.org This reaction involves the condensation of a 1,2-aminoalcohol, glyoxal, a boronic acid, and an amine. The use of microwave heating in the absence of a solvent significantly accelerates the reaction.

ReactionReactantsConditionsYieldReference
Synthesis of 2-aminomorpholines 1,2-aminoalcohol, glyoxal, boronic acid, amineMicrowave, Solvent-free, 110°C, 15 minup to 76% rsc.org
Synthesis of N-methyl imines Aromatic aldehydes, methylamine hydrochloride, NaHCO₃Grinding, Solvent-free, room temp., 1-24hup to 84% academie-sciences.fr
Synthesis of morpholine-based chalcones Substituted acetophenone, benzaldehydesMicrowave, Ethanolic NaOH, 80°CNot specified mdpi.com

These examples underscore the potential of solvent-free and microwave-assisted methods for the efficient and environmentally benign synthesis of this compound and its structurally related derivatives.

Application of Recyclable Catalysts and Green Solvents

The principles of green chemistry are being actively integrated into the synthesis of amines, including morpholine derivatives, to mitigate environmental impact. dokumen.pubrsc.org This involves the use of recyclable catalysts and environmentally benign solvents. dokumen.pubrsc.org

Deep eutectic solvents (DESs) have gained prominence as green alternatives to conventional organic solvents. mdpi.com These solvents, characterized by low volatility and high thermal stability, can also function as catalysts, thereby streamlining reaction processes and reducing waste. mdpi.com For instance, the synthesis of amines has been successfully demonstrated in DESs, which can facilitate high product yields and allow for the recycling of the solvent-catalyst system. mdpi.com Research has shown that a DES composed of choline (B1196258) chloride and zinc chloride can effectively catalyze the synthesis of α-aminophosphonates, with the catalyst being recyclable for multiple runs without significant loss of activity. mdpi.com The use of DESs aligns with green chemistry principles by offering high atom economy and reduced environmental factor (E-factor). mdpi.com

In addition to DESs, water is another green solvent explored for amine synthesis. researchgate.net Multicomponent reactions, such as the Mannich reaction, have been successfully carried out in aqueous media, sometimes even without the need for a catalyst. researchgate.netmdpi.com The use of water as a solvent is highly desirable due to its non-toxic nature and abundance. researchgate.net

The development of recyclable catalyst systems is another cornerstone of sustainable amine synthesis. rsc.orgresearchgate.net For example, palladium-catalyzed telomerization of β-myrcene in a water/ethanol (B145695) multiphase system allows for the synthesis of bio-based amines. rsc.org This system enables the recycling of the homogeneous palladium catalyst through simple decantation after the product self-separates. rsc.org Similarly, molybdenum-catalyzed allylic amination in ethanol provides a recyclable catalyst system through centrifugation. researchgate.net More sustainable protocols for photocatalytic α-amino arylation have also been developed using greener solvents like N-butyl-2-pyrrolidone (NBP) and N-hexyl-2-pyrrolidone (NHP), which allow for catalyst recycling. unibo.it

Table 1: Examples of Recyclable Catalysts and Green Solvents in Amine Synthesis

Catalyst SystemGreen SolventReaction TypeKey FindingsReference
ZnCl₂:DMU (2:7)Deep Eutectic SolventPropargyl amine synthesisRecyclable for three cycles with good yields. mdpi.com
ChCl:ZnCl₂ (1:2)Water (5% v/v DES)Mannich reactionHigh yield (96%) at room temperature. mdpi.com
Palladium/TPPTSWater/EthanolTelomerizationCatalyst recyclable for up to 9 runs with high selectivity. rsc.org
fac-Ir(ppy)₃N-butyl-2-pyrrolidone (NBP)Photocatalytic α-arylationEfficient, scalable, and allows for catalyst recycling. unibo.it
Mo(CO)₆/LigandEthanolAllylic AminationRecyclable catalyst system via centrifugation. researchgate.net
Rhodium/AminescCO₂Reductive HydroformylationCatalyst immobilized in a stationary phase, allowing for product extraction and catalyst reuse. d-nb.info

This table is not exhaustive and represents selected examples.

Sustainable Production of Amines (e.g., Hydrogen Borrowing)

The "hydrogen borrowing" or "hydrogen autotransfer" strategy has emerged as a powerful and sustainable method for the synthesis of amines. nih.govacs.orgrug.nl This process allows for the use of alcohols, which can be derived from renewable biomass, as alkylating agents, with water being the only byproduct. nih.govrug.nlmdpi.com The reaction proceeds through a transition-metal catalyzed dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with an amine to form an imine, and subsequent reduction of the imine by the "borrowed" hydrogen. nih.govacs.org

A variety of transition metal catalysts, including those based on ruthenium, iridium, iron, and nickel, have been effectively used in hydrogen borrowing reactions. nih.govresearchgate.net Ruthenium-based catalysts, in particular, have been widely applied for the N-alkylation of a broad range of amines with primary alcohols. researchgate.netbath.ac.uk For example, a system comprising [Ru(p-cymene)Cl₂]₂ and a phosphine (B1218219) ligand can efficiently catalyze the alkylation of morpholine with primary alcohols. bath.ac.uk

Recent advancements have focused on developing more sustainable and efficient hydrogen borrowing protocols. This includes the use of continuous flow methods, which can utilize low catalyst loadings and reagent-grade solvents. rsc.org Furthermore, research has expanded to include the amination of bio-derived alcohols, highlighting the potential of this methodology for valorizing biomass. rug.nlmdpi.com The direct amination of alcohols using ammonia (B1221849) or ammonium salts as the nitrogen source is also an area of active investigation, aiming to further enhance the atom economy of the process. bath.ac.uk

Functional group tolerance is a critical aspect of hydrogen borrowing chemistry, and recent studies have demonstrated that by using specific iridium catalysts under milder, room-temperature conditions, a broader range of functional groups can be tolerated. nih.gov This expands the applicability of the hydrogen borrowing strategy to the synthesis of more complex and medicinally relevant molecules. nih.gov

Table 2: Selected Examples of Hydrogen Borrowing Reactions for Amine Synthesis

CatalystReactantsProduct TypeKey FeaturesReference
[Ru(p-cymene)Cl₂]₂ / dppfMorpholine, Primary AlcoholsN-Alkyl-morpholinesEfficient alkylation of a cyclic amine. bath.ac.uk
[Ru(p-cymene)Cl₂]₂ / DPEPhosAlcohols, Dimethylamine (B145610)Tertiary AminesContinuous flow method, low catalyst loading. rsc.org
[Cp*IrCl₂]₂Alcohols, AminesN-Alkyl AminesKg-scale synthesis of a pharmaceutical intermediate. rsc.org
Iridium complexAlcohols, KetonesC-Alkylated ProductsRoom temperature reaction, broad functional group tolerance. nih.gov
Ruthenium-based catalystLactic acid, AmmoniaAmino acidsDirect amination of a bio-derived α-hydroxy acid. rsc.org

This table is not exhaustive and represents selected examples.

Solid-Phase Organic Synthesis for Morpholine-Containing Conjugates

Solid-phase organic synthesis (SPOS) has become a valuable tool for the preparation of libraries of morpholine-containing compounds. researchgate.netnih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the support. nih.govthieme-connect.com SPOS offers several advantages, including simplified purification procedures and the potential for automation.

The synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives has been successfully achieved using SPOS. nih.govthieme-connect.comacs.org In one approach, immobilized amino acids such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH serve as the starting materials on a Wang resin. nih.govthieme-connect.com Following N-alkylation and N-acylation/sulfonylation on the solid support, the target dihydrooxazines are cleaved from the resin. nih.gov The inclusion of a reducing agent like triethylsilane during cleavage can lead to the stereoselective formation of the corresponding morpholine or thiomorpholine-3-carboxylic acids. nih.gov

SPOS has also been applied to the synthesis of morpholino oligomers, which are of interest as antisense therapeutic agents. nih.govgoogle.com The synthesis involves the stepwise coupling of protected morpholino monomers on a solid support. google.com The choice of protecting groups for the nucleobase and the morpholine nitrogen is crucial for the success of the synthesis. google.com An efficient solid-phase peptide synthesis (SPPS) of morpholinoglycine oligonucleotide mimics has been developed, which utilizes a specially designed labile linker for the attachment of the first morpholino nucleoside analogue to the resin. nih.gov

The versatility of SPOS allows for the creation of diverse libraries of morpholine-containing conjugates for various applications, including drug discovery and materials science. researchgate.netnih.gov

Click Chemistry in the Derivatization of Morpholine-Based Structures

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions that are rapid and high-yielding. acs.orgnih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov This reaction has been widely employed in the derivatization of morpholine-based structures to create complex and functionally diverse molecules. researchgate.netnih.govacs.org

The synthesis of morpholine-fused triazoles is a notable application of click chemistry. researchgate.netnih.gov One strategy involves the one-pot synthesis of triazolyl azido (B1232118) alcohols from terminal alkynes, which are then used as precursors for the construction of a diverse range of morpholine-fused triazoles. nih.gov This approach allows for the facile introduction of various substituents, leading to libraries of compounds with potential therapeutic value. nih.gov

Click chemistry has also been utilized to synthesize spirooxindole-triazolo-morpholine derivatives. researchgate.net These complex heterocyclic systems are of interest in medicinal chemistry due to their potential biological activities. researchgate.net The modular nature of click chemistry allows for the efficient assembly of these intricate structures from simpler building blocks. researchgate.net Furthermore, the principles of click chemistry have been applied in the development of fluorescent probes for biomolecular labeling, where the morpholine scaffold can be incorporated to modulate the properties of the probe. acs.org

The biocompatibility and efficiency of click reactions make them particularly suitable for the modification of biologically relevant molecules, including those containing the morpholine motif. acs.org The resulting triazole linker is not just a passive connector but can also act as a bioisostere, influencing the biological activity of the final conjugate. acs.orgnih.gov

Reaction Mechanisms and Chemical Transformations of C Morpholin 4 Yl Methylamine

Fundamental Reactivity Patterns of the Aminomethyl Group

The aminomethyl group is the primary site of reactivity in C-morpholin-4-yl-methylamine. The nitrogen atom's lone pair makes it nucleophilic and susceptible to oxidation.

The secondary amine of this compound can undergo oxidation through various mechanisms, often involving the removal of a hydride equivalent from the α-C–H bond. chemrxiv.orgnih.gov Catalytic systems, including electrochemical methods and oxoammonium catalysts, are employed for the oxidation of N-substituted amines. chemrxiv.orgorganic-chemistry.org

Electrochemical oxidation, for instance, can proceed via the formation of a morpholine (B109124) radical at an anode. mdpi.comresearchgate.net In the presence of a catalyst like copper(II) acetate, this radical can then participate in cross-coupling reactions. mdpi.comresearchgate.net The oxidation potentials are influenced by the solvent, with morpholine being more easily oxidized in dichloromethane (B109758) (CH₂Cl₂) compared to acetonitrile (B52724) (CH₃CN). mdpi.com

Another pathway involves oxoammonium-catalyzed oxidation, which operates via a hydride transfer mechanism. chemrxiv.orgorganic-chemistry.org A potent oxoammonium ion, acting as a hydride acceptor, abstracts a hydride from the carbon alpha to the nitrogen. chemrxiv.org This process can convert secondary amines into imides, particularly with catalysts like ketoABNO. chemrxiv.orgorganic-chemistry.org The efficiency of these catalysts can be tuned by adjusting their steric and electronic properties. organic-chemistry.org

The general mechanism for the flavoprotein-catalyzed oxidation of secondary amines involves the transfer of a hydride from the carbon-nitrogen bond to the flavin cofactor, leading to an iminium ion which can then be hydrolyzed. nih.gov

The aminomethyl group in this compound contains nitrogen in a reduced state. Consequently, this functional group is generally not susceptible to further reduction under standard chemical conditions. Reduction reactions in organic chemistry typically target more oxidized functional groups such as nitro, imine, nitrile, or amide groups to form amines. researchgate.net

Reductive amination is a common method for synthesizing amines, but it involves the reduction of an imine intermediate, which is formed from a primary amine and a carbonyl compound. nih.gov this compound itself could be synthesized via the reduction of a corresponding amide or nitrile, but the aminomethyl group itself is chemically stable towards most reducing agents. For instance, reductive amination of aldehydes with primary amines can be achieved using trichlorosilane, a process that tolerates a wide variety of other functional groups, highlighting the stability of the amine product to the reducing conditions. nih.gov

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. chemguide.co.ukmasterorganicchemistry.com As such, it readily participates in nucleophilic substitution reactions with electrophilic substrates, such as halogenoalkanes (alkyl halides). chemguide.co.ukorganic-chemistry.org In these SN2 reactions, the amine attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. organic-chemistry.orgsolubilityofthings.com This reaction typically results in the formation of a tertiary amine and, upon further reaction, a quaternary ammonium (B1175870) salt. chemguide.co.uk

The nucleophilicity of cyclic secondary amines like morpholine is well-documented. Their reactivity is influenced by both steric and electronic factors. masterorganicchemistry.com While generally good nucleophiles, the presence of the electron-withdrawing oxygen atom in the morpholine ring makes it less basic and a weaker nucleophile compared to other cyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466). masterorganicchemistry.comlookchem.com

The relative reactivity of secondary amines in SNAr reactions has been studied, providing insight into their nucleophilic strength. The data below illustrates the difference in reaction rates.

AmineRelative Rate Constant (vs. Morpholine)pKa of Conjugate Acid
Pyrrolidine~10611.27
Piperidine~2511.12
Morpholine18.33

This table presents generalized relative rate constants for the SNAr reaction of various cyclic secondary amines with a model electrophile, illustrating the lower relative reactivity of morpholine. lookchem.comresearchgate.net

Heterocyclic Ring System Reactivity

The morpholine ring is a stable, saturated heterocycle. Its reactivity is largely centered on the nitrogen atom, but the ring itself can participate in certain transformations, especially when appropriately substituted. researchgate.net

The morpholine ring is generally stable and resistant to opening. However, under specific conditions, such as in the presence of Lewis acids and haloalcohols, N-activated morpholines can undergo SN2-type ring-opening reactions. nih.gov The conformational preference of the morpholine ring in substituted derivatives is typically a chair conformation, which can influence the stereochemical outcome of reactions. acs.org

The N-substituent plays a crucial role in the ring's reactivity. For instance, palladium-catalyzed carboamination reactions of N-aryl ethanolamine (B43304) derivatives can be used to construct substituted morpholines, indicating that the N-aryl group modulates the reactivity of the nitrogen for catalysis. nih.gov The presence of the aminomethyl group at the 4-position primarily imparts nucleophilic character to the molecule, with the ring itself remaining relatively inert under most conditions.

This compound, acting as a secondary amine nucleophile, can participate in Nucleophilic Aromatic Substitution (SNAr) reactions with electron-deficient aromatic rings. nih.govresearchgate.net The mechanism for these reactions typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

In the first, often rate-determining step, the amine attacks the aromatic carbon bearing a suitable leaving group (e.g., a halogen). researchgate.net This addition disrupts the aromaticity of the ring and forms the tetrahedral Meisenheimer complex, where the negative charge is delocalized onto the electron-withdrawing groups (such as nitro groups) of the aromatic ring. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product. nih.gov

Kinetic studies of SNAr reactions involving secondary amines provide evidence for this mechanism. The Brønsted-type plots for the reaction of substituted pyridines with morpholine, piperidine, and pyrrolidine are linear, which is consistent with a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

NucleophileSubstrateSecond-Order Rate Constant (k, M⁻¹s⁻¹)βnuc
Morpholine2-methoxy-3-nitropyridine1.15 x 10⁻⁴0.52
Piperidine2-methoxy-3-nitropyridine1.23 x 10⁻²
Pyrrolidine2-methoxy-3-nitropyridine2.34 x 10⁻²
Morpholine2-methoxy-5-nitropyridine1.82 x 10⁻³0.55
Piperidine2-methoxy-5-nitropyridine1.91 x 10⁻¹
Pyrrolidine2-methoxy-5-nitropyridine3.55 x 10⁻¹

Data adapted from a kinetic study of SNAr reactions of secondary amines in aqueous solution at 20°C, demonstrating the influence of nucleophile basicity and substrate structure on reaction rates. researchgate.net

Solvent Effects on Reaction Pathways and Reactivity

The choice of solvent can significantly influence the reaction pathways and reactivity in the synthesis and transformations of N-substituted amines like this compound. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. While specific kinetic studies detailing solvent effects on this compound are not extensively documented in publicly available literature, general principles governing reactions of amines and morpholine derivatives provide a framework for understanding these effects.

Key solvent properties that influence these reactions include:

Polarity and Dielectric Constant: Reactions that involve the formation of charged intermediates or transition states are often accelerated in polar solvents. For instance, in a nucleophilic substitution reaction where the morpholine nitrogen attacks an electrophilic carbon to form this compound, a polar solvent can stabilize the charge separation in the transition state, thereby lowering the activation energy and increasing the reaction rate.

Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nitrogen atom of morpholine, potentially hindering its nucleophilicity. However, they can also stabilize leaving groups in substitution reactions. Aprotic solvents (e.g., DMF, DMSO, benzene), particularly polar aprotic ones, are often preferred as they can solvate cations while leaving the nucleophile's reactivity largely intact. In the synthesis of morpholine derivatives, solvents like benzene (B151609) and DMF are commonly employed. researchgate.net

Coordinating Ability: Solvents can also act as coordinating ligands, especially in reactions involving metal catalysts. The ability of a solvent to coordinate with a catalyst can modulate its activity and selectivity.

The synthesis of various morpholine derivatives often utilizes specific solvents to optimize yield and purity. For example, the reaction of morpholine with ethyl chloroacetate (B1199739) to form an intermediate in the synthesis of more complex derivatives is often carried out in benzene with a catalyst. researchgate.net The choice of solvent is critical for controlling side reactions and ensuring the desired reaction pathway is favored.

Table 1: General Influence of Solvent Type on Amine Alkylation Reactions

Solvent TypeGeneral Effect on ReactivityRationaleExamples
Polar ProticCan decrease nucleophilicity of the amine but may stabilize the transition state and leaving group.Solvation of the amine nucleophile via hydrogen bonding reduces its availability. Stabilization of charged species.Water, Ethanol (B145695), Methanol (B129727)
Polar AproticGenerally enhances reaction rates.Solvates the counter-ion of the electrophile without strongly solvating the amine nucleophile.DMF, DMSO, Acetonitrile
Nonpolar AproticTypically results in slower reaction rates compared to polar aprotic solvents.Poor stabilization of charged intermediates or transition states.Hexane, Toluene, Benzene

Catalytic Reaction Mechanisms

Catalysis is crucial for the efficient and selective synthesis of amines. While specific catalytic studies for this compound are not detailed, the mechanisms involved in the synthesis of simpler methylamines over solid acid catalysts like zeolites provide a strong parallel.

The synthesis of methylamines from methanol and ammonia (B1221849) over zeolite catalysts is a well-studied industrial process that offers insights into the potential synthesis of this compound. mdpi.comresearchgate.net Zeolites are crystalline aluminosilicates with a defined pore structure and acidic properties that make them effective catalysts. mdpi.com

Two primary mechanisms are often considered for reactions on solid catalysts:

Langmuir-Hinshelwood (L-H) Mechanism: In this model, both reactant molecules adsorb onto the catalyst surface at adjacent active sites. The reaction then occurs between the two adsorbed species, followed by the desorption of the product. For the synthesis of methylamines, methanol and ammonia would co-adsorb on the zeolite's acid sites before reacting. mdpi.com This is often the proposed pathway for methanol amination over certain types of zeolites. mdpi.com

Eley-Rideal (E-R) Mechanism: In this mechanism, only one of the reactant molecules adsorbs onto the catalyst surface. The second reactant then collides with the adsorbed species from the gas or liquid phase to form the product, which subsequently desorbs.

In the context of methylamine (B109427) synthesis over zeolites, the Langmuir-Hinshelwood mechanism is frequently favored. mdpi.com Methanol and ammonia adsorb on nearby acid sites, facilitating an SN2-like reaction to produce methylamines. mdpi.com The confined spaces within the zeolite pores can also induce shape selectivity, favoring the formation of smaller amines like monomethylamine (MMA) and dimethylamine (B145610) (DMA) over the bulkier trimethylamine (B31210) (TMA). researchgate.netoaepublish.com This principle of shape selectivity could be highly relevant in a potential synthesis of this compound to control the degree of substitution.

Brønsted acid sites, which are proton-donating sites, are fundamental to the catalytic activity of zeolites in amine synthesis. utwente.nl In zeolites, these sites are typically associated with aluminum atoms incorporated into the silica (B1680970) framework, creating a charge imbalance that is compensated by a proton.

The role of these acid sites in the synthesis of this compound from morpholine and a methylating agent (e.g., methanol or formaldehyde) would likely involve the following steps:

Activation of the Methylating Agent: The Brønsted acid site protonates the hydroxyl group of methanol or the carbonyl oxygen of formaldehyde (B43269). This activation makes the methylating agent a much stronger electrophile.

Nucleophilic Attack: The nitrogen atom of the morpholine molecule, acting as a nucleophile, attacks the activated electrophilic carbon atom.

Product Formation and Desorption: A water molecule is eliminated, and the resulting protonated product desorbs from the catalyst surface, regenerating the acid site for the next catalytic cycle.

Transition state analysis involves studying the high-energy, transient molecular structure that exists at the peak of the reaction energy profile between reactants and intermediates. Understanding this state is key to understanding reaction kinetics and catalyst function. While no specific transition state analysis for the synthesis of this compound is available, computational studies on related reactions provide valuable insights.

For example, theoretical studies on urethane (B1682113) formation catalyzed by morpholine have been conducted to map the reaction mechanism and energy profile. nih.gov Such studies use quantum chemistry methods to optimize the geometries of reactants, products, intermediates, and, most importantly, the transition states. By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined.

Computational Chemistry in C Morpholin 4 Yl Methylamine Research

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations are ab initio or "from first principles" methods that solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org These methods are fundamental to understanding the intrinsic properties of a molecule like C-morpholin-4-yl-methylamine.

Detailed studies determining the electronic structure and optimized geometry specifically for this compound have not been identified in the surveyed literature.

Theoretical Approach: The initial step in computationally characterizing this compound would be to determine its most stable three-dimensional shape, a process known as geometry optimization. fiveable.meyoutube.com This iterative procedure adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible potential energy. tau.ac.il Methods like Density Functional Theory (DFT) are commonly employed for this purpose, as they provide a good balance between accuracy and computational cost for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov

Methodology Objective Typical Output
Electronic Structure Calculation (e.g., DFT) To solve the electronic Schrödinger equation for a given arrangement of nuclei. cambridge.orgmpg.deElectron density distribution, molecular orbital energies, total electronic energy.
Geometry Optimization To find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. fiveable.mewikibooks.orgOptimized Cartesian coordinates of atoms, bond lengths, bond angles, dihedral angles, and the minimum energy of the conformer.

Specific frequency calculations and predicted vibrational spectra for this compound are not available in the reviewed literature.

Theoretical Approach: Following geometry optimization, frequency calculations are typically performed to confirm that the optimized structure is a true energy minimum and to predict its vibrational spectrum (e.g., Infrared and Raman spectra). acs.orgnih.gov These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which form a matrix known as the Hessian. acs.org

A true minimum on the potential energy surface is characterized by having all positive (real) vibrational frequencies. nih.gov The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretching, angle bending, and torsional motions. jst.go.jp These theoretical spectra can be compared with experimental data to help identify and characterize the compound. rsc.orgacs.org While the harmonic approximation is often used, more advanced methods can account for anharmonicity for a more accurate prediction. rsc.org

Calculation Type Purpose Key Outputs
Frequency Calculation To characterize the nature of a stationary point (minimum or transition state) and predict vibrational spectra. acs.orgnih.govVibrational frequencies (cm⁻¹), IR intensities, Raman activities, zero-point vibrational energy.

A comprehensive mapping of the potential energy surface and reaction path analysis specifically for this compound has not been detailed in the available research.

Theoretical Approach: A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orglibretexts.orgwikipedia.org Mapping the PES is crucial for understanding chemical reactivity, conformational changes, and reaction mechanisms. fiveable.me For a chemical reaction, the path of lowest energy connecting reactants to products on the PES is known as the Minimum Energy Path or the Intrinsic Reaction Coordinate (IRC). youtube.com

Reaction path analysis involves identifying key stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states. bohrium.comresearchgate.net A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. fiveable.me Computational methods can locate these transition states and then trace the IRC to ensure they connect the intended reactants and products. youtube.comaip.org This analysis provides a detailed, step-by-step view of how a chemical transformation occurs. smu.edu

Analysis Type Objective Information Gained
Potential Energy Surface (PES) Mapping To explore the energy of the system as a function of its geometric parameters. pythoninchemistry.orgwikipedia.orgIdentification of stable isomers, conformers, and the energy barriers between them.
Reaction Path Analysis (IRC) To find the lowest energy pathway between reactants and products via a transition state. youtube.comsmu.eduDetailed reaction mechanism, activation energy, and confirmation of the transition state's connectivity.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques, including those based on classical mechanics (molecular mechanics) and quantum mechanics, to study molecular behavior.

While a specific conformational analysis for this compound is not present in the surveyed literature, studies on the parent morpholine (B109124) ring and other flexible molecules provide a basis for how such an analysis would be performed.

Theoretical Approach: Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. ucsb.eduresearchgate.net For a flexible molecule like this compound, which contains a morpholine ring and a rotatable aminomethyl side chain, multiple low-energy conformers can exist. nih.govnih.gov

Computational methods can systematically or stochastically rotate the molecule's dihedral angles to generate a wide range of possible conformations. ucsb.edu Each of these conformations is then subjected to energy minimization, typically using computationally less expensive molecular mechanics force fields, to find the nearest local energy minimum. ucsb.edu The resulting low-energy conformers can then be further analyzed using higher-level quantum chemical methods to obtain more accurate relative energies and geometric parameters. This process helps to identify the most likely shapes the molecule will adopt in different environments. nih.gov

There are no specific computational docking studies featuring this compound as the ligand in the reviewed scientific articles.

Theoretical Approach: Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a larger molecule, typically a protein or nucleic acid (receptor). parssilico.commeilerlab.org It is a critical tool in structure-based drug design. iaanalysis.comnih.gov The process involves two main steps: sampling different orientations and conformations of the ligand within the receptor's binding site and then "scoring" these poses to estimate the strength of the interaction, often referred to as binding affinity. nih.gov

The sampling algorithm explores the vast conformational space of the ligand-receptor complex to generate plausible binding modes. nih.gov The scoring function then calculates a value that approximates the binding free energy, allowing the different poses to be ranked. nih.gov A lower score typically indicates a more favorable binding interaction. Docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing valuable insights for the design of new therapeutic agents. iaanalysis.comnih.gov

Modeling Technique Primary Goal Key Insights
Conformational Analysis To identify all stable conformers and their relative energies. ucsb.eduUnderstanding molecular flexibility, identifying the global minimum energy structure, and providing relevant conformers for docking studies.
Computational Docking To predict the preferred binding orientation and affinity of a ligand to a receptor. meilerlab.orgnih.govIdentification of key binding interactions, prediction of binding affinity, and guidance for lead optimization in drug discovery.

Comparative Modeling Studies of Related Inhibitors

Comparative modeling, particularly through three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, is a powerful computational tool for understanding how structural variations in a series of related compounds, such as derivatives of this compound, affect their biological activity. These studies are crucial in drug discovery for optimizing lead compounds and designing new inhibitors with enhanced potency and selectivity.

One common approach within comparative modeling is Comparative Molecular Field Analysis (CoMFA). ijpsonline.comiupac.orggoogle.com CoMFA correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.comiupac.orggoogle.com This method involves aligning the molecules, placing them in a 3D grid, and calculating the interaction energies between the molecules and a probe atom at each grid point. slideshare.net The resulting data is then analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds and provide visual representations of the key structural features that influence activity. google.comslideshare.net

A 3D-QSAR study on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as dopamine (B1211576) D4 receptor ligands provides a relevant example of how this methodology can be applied to compounds structurally related to this compound. nih.govacs.org In this study, the GRID/GOLPE methodology was used to develop a 3D-QSAR model. The analysis of the coefficient plots from this model identified key regions around the molecules that are important for their affinity to the receptor. Specifically, the study highlighted the significance of the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine or 1,4-oxazepane (B1358080) system. nih.gov The model also suggested that the size of the heterocyclic ring (morpholine or 1,4-oxazepane) plays a role in the compound's affinity. nih.gov

Such studies establish a clear structure-activity relationship (SAR), which is fundamental in medicinal chemistry. e3s-conferences.orgnih.gove3s-conferences.org For morpholine-containing compounds, SAR studies have revealed that substitutions on the morpholine ring and connected aromatic rings can significantly impact their biological activity. e3s-conferences.orgnih.gov For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, it was found that both the stereochemistry and the substitution pattern on the aryl rings were critical for their activity as serotonin (B10506) and noradrenaline reuptake inhibitors. nih.gov

By applying these comparative modeling techniques to inhibitors structurally related to this compound, researchers can gain valuable insights into the key molecular interactions driving their biological effects. This knowledge can then guide the rational design of new derivatives with improved therapeutic properties.

Table 1: Key Findings from 3D-QSAR Study on Morpholine Derivatives

Feature Importance for Affinity
Benzene Ring Systems Significant
p-Chlorobenzyl Group Significant
Aliphatic Amine Significant
Ring Size Influential

Advanced Computational Methodologies

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the mechanisms of chemical reactions involving molecules like this compound. mdpi.com DFT calculations provide detailed insights into the electronic structure of molecules, allowing for the determination of reaction pathways, transition states, and the energetics of different mechanistic possibilities. mdpi.com

Several studies on morpholine and its derivatives have utilized DFT to elucidate reaction mechanisms. For instance, a DFT study at the M06-2X/6-311++G** level of theory was conducted to investigate the N-formylation of morpholine with CO2 and H2 catalyzed by aluminum-based frustrated Lewis pairs (FLPs). researchgate.net This study mapped out the reaction pathways and calculated the relative enthalpies of intermediates and transition states, providing a detailed understanding of the catalytic cycle. researchgate.net

Another study employed both DFT (BHandHLYP/6-31G(d)) and composite methods to investigate the mechanism of urethane (B1682113) formation from phenyl isocyanate and butan-1-ol, both with and without morpholine as a catalyst. nih.gov The calculations revealed that the reaction mechanism in the presence of morpholine is significantly different from the catalyst-free pathway and involves seven steps. nih.gov The study also highlighted the formation of a zwitterionic intermediate and demonstrated that 4-methylmorpholine (B44366) is a more effective catalyst than morpholine, a difference attributed to their proton affinities. nih.gov

DFT calculations have also been instrumental in explaining unexpected reaction outcomes. A combined experimental and DFT study investigated the nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid, a reaction relevant to N-substituted morpholines. rsc.org The study proposed a plausible nitrosolysis mechanism involving a redox reaction of HNO3, which was supported by the DFT calculations. rsc.org Furthermore, the calculations revealed the crucial role of ammonia (B1221849) as a Lewis base catalyst and the involvement of the hydroxymethyl group in hydrogen bonding interactions. rsc.org

In the context of this compound, DFT can be used to study a variety of reactions, such as its synthesis, metabolism, or its interaction with biological targets. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction pathways and identify the factors that control the reaction's regio- and stereoselectivity. researchgate.net

Table 2: Applications of DFT in Mechanistic Studies of Morpholine Derivatives

Reaction Key Insights from DFT
N-formylation of Morpholine Elucidation of the catalytic cycle and relative enthalpies of intermediates. researchgate.net
Urethane Formation Revealed a seven-step mechanism with a zwitterionic intermediate. nih.gov
Nitrosolysis of N-hydroxymethyldialkylamines Supported a plausible nitrosolysis mechanism and identified the role of a catalyst. rsc.org

Application of High-Level Compound Models (e.g., Gaussian 4)

For highly accurate predictions of molecular energies and thermochemical properties, researchers often turn to high-level composite computational models. The Gaussian-n (Gn) theories are a series of such methods, with Gaussian-4 (G4) theory being a prominent example. ccu.edu.twwikipedia.org These methods aim to achieve chemical accuracy (typically within 1 kcal/mol of experimental values) by combining results from several different calculations with varying levels of theory and basis sets. wikipedia.org

G4 theory is a significant improvement over its predecessor, G3 theory, and is designed for calculating the energies of compounds containing first, second, and third-row main group atoms. ccu.edu.twresearchgate.net The methodology involves a sequence of single-point energy calculations to approximate a very high level of theory. Key modifications in G4 theory include:

An extrapolation procedure to obtain the Hartree-Fock limit. ccu.edu.twuni-muenchen.de

The use of larger d-polarization sets on first- and second-row atoms. ccu.edu.twuni-muenchen.de

Replacement of the QCISD(T) method with the more accurate CCSD(T) method for the highest level of electron correlation. ccu.edu.twwikipedia.org

The use of geometries and zero-point energies obtained from B3LYP density functional theory calculations. ccu.edu.twwikipedia.org

The addition of two new higher-level corrections to address deficiencies in the energy calculations for certain types of molecules. ccu.edu.twresearchgate.net

The G4 method has been benchmarked against a large set of experimental energies and has shown an average absolute deviation of 0.83 kcal/mol, a significant improvement over the 1.13 kcal/mol for G3 theory. ccu.edu.tw While its performance for transition metal thermochemistry is less accurate, it remains a powerful tool for organic molecules. nih.gov

In the context of this compound, G4 theory could be applied to accurately calculate its enthalpy of formation, atomization energy, ionization potential, and electron affinity. Such high-accuracy data is invaluable for understanding the fundamental thermodynamic properties of the molecule and for benchmarking lower-level computational methods. The application of high-level models like G4, often implemented in software packages like Gaussian, represents the cutting edge of computational chemistry for obtaining reliable thermochemical data. researchgate.net

Table 3: Key Features of Gaussian-4 (G4) Theory

Feature Description
Methodology A composite method based on a sequence of single-point energy calculations. ccu.edu.twwikipedia.org
Accuracy Aims for chemical accuracy, with an average absolute deviation of 0.83 kcal/mol from experimental data for the G3/05 test set. ccu.edu.tw
Improvements over G3 Includes Hartree-Fock limit extrapolation, larger basis sets, use of CCSD(T), and B3LYP geometries. ccu.edu.twwikipedia.org
Applicability Designed for compounds containing first, second, and third-row main group atoms. ccu.edu.twresearchgate.net

Applications in Organic Synthesis and Ligand Chemistry

C-MORPHOLIN-4-YL-METHYLAMINE as a Synthetic Building Block

As a functionalized organic molecule, this compound serves as a foundational component, or building block, for the bottom-up assembly of more complex molecular structures. chemimpex.comsigmaaldrich.com The morpholine (B109124) moiety is a prevalent feature in many biologically relevant small molecules, including numerous natural products and commercially available drugs. researchgate.netlifechemicals.com Its utility extends to being a versatile nucleus for a wide array of pharmacological activities. e3s-conferences.org

This compound and related structures are valuable precursors in the synthesis of various heterocyclic systems. The inherent reactivity of the amine group allows it to be a key participant in reactions that form new ring structures.

Formation of Schiff Bases and Azetidinones: One synthetic route involves reacting 2-(morpholin-4-yl)acetohydrazide with different aromatic aldehydes and ketones to produce a series of Schiff bases. These intermediates can then be further reacted with chloroacetyl chloride to synthesize new heterocyclic derivatives.

Synthesis of Triazoles: Derivatives such as morpholin-N-aceto semithiocarbazide can be cyclized to form substituted 1,2,4-triazole (B32235) rings. researchgate.net

Creation of Fused Ring Systems: Researchers have developed methods for creating condensed bi- and tricyclic systems that incorporate a morpholine ring. One approach involves the reductive heterocyclisation of nitroaromatic compounds bearing a morpholine substituent or the oxidative heterocyclisation of corresponding anilines to form systems like 3,4-dihydro-1H-benzo smolecule.comresearchgate.netimidazo[2,1-c] smolecule.comoxazines. jraic.com

Synthesis of Substituted Benzothiazoles and Oxadiazoles: 4-(2-Chloroacetyl) morpholine, derived from morpholine, can be reacted with substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles to yield new, more complex heterocyclic compounds.

The morpholine unit is a common feature in pharmaceutical and agricultural products, and efficient synthetic methods continue to be developed. chemrxiv.org

The role of this compound extends to being a crucial intermediate in the synthesis of larger, more intricate organic molecules that may not necessarily be heterocyclic in their final form. chemimpex.com Its structure can be incorporated into larger scaffolds to impart specific properties.

For instance, 2-(morpholin-4-yl)quinoline-3-carbaldehyde can be condensed with an amine side chain, followed by reduction, to yield complex quinoline (B57606) derivatives. humanjournals.com The morpholine moiety is often added to a core structure to enhance biological activity or modify pharmacokinetic properties. nih.govhumanjournals.com The synthesis of C-functionalized morpholines is an area of extensive study due to their frequent appearance in biologically active molecules and pharmaceuticals. researchgate.net These building blocks are instrumental in creating molecules for various applications, including pharmaceuticals, fragrances, and dyes. humanjournals.com

The systematic creation of compound libraries and analogues is a cornerstone of modern drug discovery. This compound and its derivatives are ideal starting points for generating such libraries.

Systematic Chemical Diversity (SCD): This strategy guides the expansion of saturated drug-like scaffolds through variations in regiochemistry and stereochemistry. nih.gov Using this concept, a complete matrix of 24 diverse methyl-substituted morpholine acetic acid esters was synthesized, varying systematically in their chemical structure. These diverse compounds can be used directly in fragment screening or as building blocks for further library synthesis. nih.gov

Library Synthesis of Analogues: Multi-gram amounts of novel and previously scarce morpholine analogues have been synthesized to create libraries for screening. enamine.net This approach allows for the exploration of a wide chemical space around the core morpholine scaffold. nih.govenamine.net These libraries of bioactive compounds are of significant interest for drug discovery projects. nih.gov The goal is to generate collections of small molecules with diverse structural features to screen against a spectrum of biological targets. nih.gov

Ligand Design and Coordination Chemistry

The structural and electronic properties of the morpholine ring make it an attractive component in the design of ligands for biological targets and in coordination chemistry. researchgate.net The presence of both a hydrogen bond acceptor (oxygen) and a weak base (nitrogen) allows for specific interactions with proteins and metal ions. nih.gov

Morpholine-containing compounds are widely explored as ligands that can bind to and modulate the activity of biological macromolecules like enzymes and receptors. researchgate.net The morpholine moiety can enhance binding affinity due to its conformational flexibility and ability to form hydrogen bonds. smolecule.com

Central Nervous System (CNS) Targets: In CNS drug discovery, the morpholine ring is valued for its ability to improve solubility and permeability across the blood-brain barrier. nih.gov It is found in compounds designed to target a range of receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases. nih.govacs.org Examples include antagonists for the neurokinin 1 (NK1) receptor and inhibitors for enzymes like beta-secretase 1 (BACE-1). nih.gov

Kinase Inhibition: The aryl-morpholine motif is recognized as a pharmacophore that interacts selectively with the PI3K kinase family, which is implicated in cancer. nih.govacs.org

Metal Complexation: In coordination chemistry, morpholine derivatives like 4-(2-aminoethyl)morpholine (B49859) can act as N,N'-bidentate ligands, forming stable chelate rings with metal centers such as cadmium(II). nih.gov

Derivatives of this compound have been specifically designed to act as enzyme inhibitors by binding to the active sites of target enzymes. mdpi.com

Cholinesterase Inhibition: A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety were designed and synthesized as potential inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease therapy. Several of these compounds demonstrated potent, dual inhibition of both enzymes, with activity comparable to the reference drug galantamine. mdpi.com

Carbonic Anhydrase Inhibition: Novel morpholine-acetamide derivatives were synthesized and screened for their ability to inhibit carbonic anhydrase, an enzyme family associated with certain types of cancer. Several compounds showed significant inhibitory activity, with one derivative exhibiting potency comparable to the standard inhibitor acetazolamide. nih.gov

Other Enzyme Targets: The morpholine scaffold is present in inhibitors for a wide range of other enzymes, including HER (Human Epidermal Growth Factor Receptor) kinases, P38 MAP kinase, and various proteases. researchgate.net

The following table summarizes the inhibitory activities of selected morpholine derivatives against specific enzymes.

Compound IDTarget EnzymeInhibitory Potency (IC₅₀ in µM)Source
11g Acetylcholinesterase (AChE)1.94 ± 0.13 mdpi.com
11g Butyrylcholinesterase (BChE)28.37 ± 1.85 mdpi.com
1c Carbonic Anhydrase8.80 nih.gov
1d Carbonic Anhydrase11.13 nih.gov
1h Carbonic Anhydrase8.12 nih.gov
Acetazolamide (Standard) Carbonic Anhydrase7.51 nih.gov

Interaction with Bacterial Topoisomerases

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA, making them validated and critical targets for antibacterial drugs. nih.govmdpi.compatsnap.compatsnap.com These enzymes are responsible for vital processes including DNA replication, repair, and recombination. patsnap.com The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. patsnap.com

While direct studies on this compound's interaction with bacterial topoisomerases are not extensively documented in publicly available research, the broader class of morpholine-containing compounds has shown promise as inhibitors of these enzymes. The morpholine moiety is recognized for its favorable physicochemical properties, which can enhance a molecule's solubility, metabolic stability, and ability to form key interactions with biological targets. researchgate.net

The mechanism of action for many topoisomerase inhibitors involves the stabilization of a transient enzyme-DNA complex, known as the cleavage complex. mdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that are lethal to the bacterium. patsnap.com Novel bacterial topoisomerase inhibitors (NBTIs) are being developed that bind to different sites on the enzyme compared to established drugs like fluoroquinolones, offering a potential solution to the growing problem of antibiotic resistance. nih.govacs.org

The exploration of morpholine derivatives in this context is an active area of research. The structural features of these derivatives, including the nature and position of substituents on the morpholine ring and the linking groups, are critical in determining their potency and selectivity for bacterial topoisomerases over their human counterparts. nih.gov

Structural Analysis of Morpholine-Containing Ligands in Protein Complexes

Understanding the three-dimensional interactions between a ligand and its protein target is fundamental for rational drug design. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the binding modes of small molecules within protein active sites. nih.govnih.govnih.govfrontiersin.org

For morpholine-containing ligands, structural studies have revealed key interaction patterns that contribute to their binding affinity and specificity. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution, can be a hydrogen bond donor or acceptor. researchgate.net The flexible chair conformation of the morpholine ring allows it to adapt to the shape of the binding pocket. researchgate.net

Key Interaction Features of Morpholine Ligands in Protein Complexes:

Interaction TypeDescriptionSignificance
Hydrogen Bonding The morpholine oxygen and nitrogen atoms can form hydrogen bonds with amino acid residues in the protein's active site.Crucial for anchoring the ligand and determining its orientation.
Hydrophobic Interactions The carbon backbone of the morpholine ring can engage in van der Waals interactions with nonpolar residues.Contribute to the overall binding affinity.
Water-Mediated Interactions The morpholine moiety can interact with water molecules within the binding pocket, which in turn form hydrogen bonds with the protein.Can play a significant role in stabilizing the protein-ligand complex.

NMR-based techniques, such as saturation transfer difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) experiments, are particularly useful for studying weaker protein-ligand interactions in solution. nih.govnih.govresearchgate.net These methods can identify which parts of a ligand are in close proximity to the protein, providing valuable structural information even when co-crystallization is challenging. researchgate.net

The continued application of these structural biology techniques to morpholine-based compounds targeting bacterial topoisomerases will be instrumental in the development of new and effective antibacterial agents.

Advanced Analytical Characterization Techniques for C Morpholin 4 Yl Methylamine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of C-morpholin-4-yl-methylamine by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming its structural integrity. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The morpholine (B109124) ring protons typically appear as multiplets due to complex spin-spin coupling. The protons on the carbons adjacent to the oxygen atom are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the nitrogen atom. The methylene (B1212753) bridge protons and the amine protons will also have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Morpholine H (adjacent to O) 3.5 - 3.8 Triplet
Morpholine H (adjacent to N) 2.3 - 2.6 Triplet
Methylene bridge (-CH₂-) 2.6 - 2.9 Singlet
Amine (-NH₂) 1.0 - 2.5 Broad Singlet

Note: Predicted values are based on typical chemical shifts for morpholine and N-substituted amine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. This compound is expected to show distinct peaks for the carbon atoms of the morpholine ring, with those adjacent to the oxygen atom appearing at a higher chemical shift than those adjacent to the nitrogen. The carbon of the methylene bridge will also have a characteristic resonance.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Morpholine C (adjacent to O) 65 - 70
Morpholine C (adjacent to N) 50 - 55
Methylene bridge (-CH₂-) 55 - 60

Note: Predicted values are based on typical chemical shifts for morpholine and N-substituted amine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions. rsc.orgoregonstate.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Standard Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would undergo ionization to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Subsequent fragmentation of the molecular ion would yield a characteristic pattern of fragment ions. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the morpholine ring and the methylamine (B109427) group, as well as fragmentation of the morpholine ring itself.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
116 [M]⁺ (Molecular Ion)
100 [M - NH₂]⁺
86 [M - CH₂NH₂]⁺
57 [C₃H₇N]⁺ (Fragment from morpholine ring)
30 [CH₂NH₂]⁺

Note: The predicted fragmentation is based on common fragmentation patterns of morpholine and amine-containing compounds. nist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. Due to the polar nature of this compound, reversed-phase HPLC with an aqueous-organic mobile phase and a C18 column may not provide adequate retention. sielc.com Therefore, alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase would be more suitable. sielc.com Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). sielc.com For UV detection, derivatization with a UV-active chromophore would be necessary.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile compounds. Direct analysis of this compound by GC can be challenging due to its polarity, which can lead to poor peak shape and column adsorption. nih.gov To overcome these issues, derivatization is often employed to convert the amine into a more volatile and less polar derivative. nih.govnih.gov Common derivatizing agents for amines include acylating agents, silylating agents, or reagents that form stable, volatile products. nih.gov The subsequent analysis by GC/MS allows for the separation of the derivative from other components in a mixture and its unambiguous identification based on its mass spectrum. nih.govmdpi.com

Advanced Separation and Detection Techniques

Beyond standard HPLC and GC/MS, more advanced techniques can be utilized for the analysis of this compound, particularly in complex matrices or when high sensitivity is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can provide highly selective and sensitive quantification of this compound even in complex biological or environmental samples.

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of polar and charged molecules like amines. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of this compound.

Capillary Electrophoresis (CE) for Amine Analysis

Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This mobility is influenced by the molecule's charge, size, and the viscosity of the surrounding medium. libretexts.org For amine analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. In CZE, charged molecules migrate under the influence of the electric field, with cations moving towards the cathode and anions towards the anode. nih.gov The separation is based on differences in the charge-to-size ratio of the analytes. libretexts.org

The analysis of primary amines like this compound by CE involves optimizing several key parameters to achieve efficient separation and resolution. nih.gov These parameters include the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary dimensions. nih.gov The pH of the BGE is particularly critical as it determines the charge state of the amine. A buffer with a pH below the pKa of the amine will ensure it is protonated and carries a positive charge, facilitating its migration and separation. libretexts.org While direct UV detection is possible, the sensitivity for amines without strong chromophores can be limited. nih.gov

Key research findings for the CE analysis of amine compounds demonstrate the versatility of the technique. For instance, studies on similar small molecules have highlighted the importance of BGE composition, with buffers like phosphate (B84403) or ammonium (B1175870) borate (B1201080) being used to optimize peak shape and migration times. nih.govnih.gov

Table 1: Typical Capillary Electrophoresis Parameters for Primary Amine Analysis

ParameterTypical Value/ConditionPurpose
Capillary Type Fused Silica (B1680970) (uncoated)Provides a negatively charged surface, generating electroosmotic flow (EOF).
Capillary Dimensions 50-75 µm internal diameter, 40-70 cm lengthBalances sample capacity with efficient heat dissipation.
Background Electrolyte (BGE) Phosphate, Borate, or Acetate bufferControls pH and ionic strength, influencing analyte charge and migration.
BGE pH 2.5 - 9.5Optimized to ensure the amine is in a charged state for electrophoretic mobility. nih.gov
Applied Voltage 15 - 30 kVDrives the separation; higher voltages can decrease analysis time but increase heat. nih.gov
Injection Mode Hydrodynamic (Pressure) or Electrokinetic (Voltage)Introduces a precise amount of sample into the capillary.
Detection UV Absorbance (e.g., 200-220 nm) or Laser-Induced Fluorescence (LIF) after derivatizationMonitors the separated analytes as they pass the detector window. nih.govnih.gov

Derivatization Strategies for Enhanced Analytical Detection (e.g., FMOC-Cl)

To overcome the limitations of detecting compounds with weak or no chromophores, pre-column or post-column derivatization is a widely used strategy. For primary amines such as this compound, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established method to enhance detection sensitivity, particularly for fluorescence or UV detection. monash.eduresearchgate.net

The reaction involves the nucleophilic attack of the primary amine group on the chloroformate moiety of FMOC-Cl, resulting in the formation of a stable, highly fluorescent FMOC-amine derivative. monash.edu This derivative possesses a strong chromophore and fluorophore, allowing for detection at significantly lower concentrations than the underivatized amine. researchgate.net The sensitivity can be increased by more than three orders of magnitude when switching from UV absorbance to fluorescence detection of the FMOC derivative. monash.eduresearchgate.net

The derivatization reaction is typically carried out in an alkaline environment, often using a borate buffer, to facilitate the reaction between the amine and FMOC-Cl. ikm.org.mynih.gov Optimization of reaction conditions such as pH, reagent concentration, and reaction time is crucial for achieving complete and reproducible derivatization. nih.govscielo.br One challenge is the hydrolysis of FMOC-Cl to FMOC-OH, which can compete with the derivatization reaction and create interfering peaks in the chromatogram. monash.eduresearchgate.net Strategies to minimize this include careful control of pH and reaction time, or post-reaction quenching. monash.edu

Table 2: Research Findings on FMOC-Cl Derivatization of Primary Amines

ParameterFinding / ConditionSignificanceReference
Reagent 9-fluorenylmethyl chloroformate (FMOC-Cl)Reacts with primary and secondary amines to yield stable and highly fluorescent derivatives. monash.eduresearchgate.net
Reaction Medium Alkaline buffer (e.g., Borate Buffer)A basic pH (typically 9-11.4) is required to catalyze the reaction. ikm.org.mynih.gov
Solvent Acetonitrile (B52724)/Water mixtureEnsures solubility of both the aqueous amine and the organic FMOC-Cl reagent. scielo.br
Reaction Time 15 - 40 minutes at room temperatureSufficient time for the derivatization to proceed to completion. nih.govscielo.br
Detection Wavelength UV: ~265 nm; Fluorescence: Ex ~265 nm, Em ~315-340 nmThe FMOC tag provides strong absorbance and fluorescence properties for sensitive detection. nih.govresearchgate.net
Interference FMOC-OH (hydrolysis byproduct)Can be minimized by optimizing reaction conditions or removed by extraction. monash.edu

This derivatization approach makes the resulting this compound-FMOC adduct well-suited for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis coupled with fluorescence detection, enabling precise quantification at trace levels. nih.gov

Role of C Morpholin 4 Yl Methylamine in Polymer Science and Materials Chemistry

Incorporation into Polymeric Structures

Theoretically, C-morpholin-4-yl-methylamine could be incorporated into polymeric structures through reactions involving its primary amine group. This functional group is reactive towards a variety of co-monomers, allowing for its integration into different polymer backbones.

Potential Polymerization Reactions:

Polyamides: The primary amine of this compound could react with dicarboxylic acids, acyl chlorides, or esters through condensation polymerization to form polyamides. The resulting polymer would have morpholine (B109124) moieties as pendant groups along the chain.

Polyimides: Reaction with dianhydrides would be another route to incorporate this molecule into a high-performance polymer structure, forming polyimides known for their thermal stability.

Epoxy Resins: The primary amine can also act as a curing agent or hardener for epoxy resins. It could react with the epoxide groups to form a cross-linked thermoset network. The presence of the tertiary amine in the morpholine ring could potentially catalyze the curing process.

Below is a hypothetical data table illustrating the potential types of polymers that could be synthesized using this compound and the expected properties.

Polymer TypePotential Co-monomerPotential Polymerization MethodExpected Properties Influenced by Morpholine Moiety
PolyamideAdipoyl chlorideInterfacial or solution polymerizationIncreased hydrophilicity, altered solubility, potential for metal coordination
PolyimidePyromellitic dianhydrideTwo-step polycondensationEnhanced processability, modified thermal properties
Epoxy ResinBisphenol A diglycidyl etherCuring/cross-linkingCatalytic effect on curing, improved adhesion, modified surface properties

This table is based on theoretical chemical principles, as no specific research data for this compound was found.

Advanced Material Applications

The unique structural features of this compound suggest that its incorporation into polymers could lead to materials with advanced functionalities.

Potential Applications:

Gas Separation Membranes: The morpholine groups, with their polarity and potential for specific interactions, could enhance the selectivity of polymer membranes for gases like CO2.

Biocompatible Materials: Morpholine-containing polymers, such as poly(N-acryloyl morpholine), are known for their biocompatibility. While this compound is a different structure, polymers derived from it might also exhibit favorable biological properties for applications in drug delivery or medical devices.

Corrosion Inhibitors: The amine functionalities in the molecule suggest potential use in the formulation of corrosion-inhibiting coatings. The nitrogen and oxygen atoms could adsorb onto metal surfaces, forming a protective layer.

Role as a Monomer or Building Block for Polymer Synthesis

As a monomer, this compound would be classified as a functional amine. Its primary amine allows it to act as a building block for linear or cross-linked polymers. The general reactivity of the primary amine group is the key to its potential as a monomer.

For instance, in a step-growth polymerization with a difunctional acid chloride, it would form an A-B type polymer if the acid chloride were part of the same molecule, or an A-A/B-B type polymer when reacting with a diacid chloride. The presence of the bulky and polar morpholine group would significantly influence the resulting polymer's chain packing, solubility, and thermal properties such as the glass transition temperature.

Hypothetical Research Findings:

A hypothetical study on the synthesis of polyamides from this compound and terephthaloyl chloride might report the following:

PropertyHypothetical Value/Observation
Inherent Viscosity0.45 dL/g in NMP
Glass Transition Temperature (Tg)180 °C
Decomposition Temperature (Td)350 °C (5% weight loss)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)

The data in this table is hypothetical and for illustrative purposes only, as no published research on this specific polymerization was identified.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for C-Morpholin-4-yl-methylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of morpholine with a chloroethylamine precursor under basic conditions (e.g., NaHCO₃) . Optimization strategies include:

  • Temperature Control : Reactions at 60–80°C reduce side products like N-alkylated impurities.
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic morpholine ring protons (δ 3.5–3.7 ppm) and ethylamine methylene protons (δ 2.6–2.8 ppm). ¹³C NMR confirms the morpholine carbons (δ 50–55 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) displays a molecular ion peak at m/z 131.1 [M+H]⁺ .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and morpholine C-O-C (1100–1200 cm⁻¹) .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under nitrogen at 2–8°C in amber glass vials to prevent oxidation and moisture absorption .
  • Safety : Use fume hoods for synthesis; PPE (gloves, goggles) required due to potential skin/eye irritation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational flexibility of this compound in solution?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level optimizations reveal energy minima for chair and twist-boat morpholine conformers .
  • MD Simulations : Solvent models (e.g., water, DMSO) assess hydrogen-bonding interactions between the amine group and solvent molecules .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in Tris-HCl buffer, pH 7.4) .
  • Structural Validation : Verify derivative purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities skewing activity data .

Q. How does crystallographic data (e.g., X-ray diffraction) address disorder or twinning in this compound crystals?

  • Methodological Answer :

  • SHELXL Refinement : Apply TWIN/BASF commands to model twinning ratios; ADPs (anisotropic displacement parameters) refine disordered morpholine ring atoms .
  • Validation Tools : Use PLATON to check for missed symmetry or overfitting .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina with crystal structures (PDB: 6CM4) to predict binding poses; validate via SPR (surface plasmon resonance) for affinity measurements (KD) .
  • Mutagenesis : Site-directed mutagenesis of target residues (e.g., Asp³.³² in GPCRs) to confirm key interactions .

Q. How can reaction mechanisms for this compound derivatization (e.g., oxidation, alkylation) be elucidated using kinetic isotope effects (KIE)?

  • Methodological Answer :

  • KIE Experiments : Compare rates of deuterated vs. non-deuterated ethylamine groups in alkylation reactions (e.g., kH/kD > 1.5 indicates rate-limiting proton transfer) .
  • Transition-State Analysis : IRC (intrinsic reaction coordinate) calculations at M06-2X/6-311++G(d,p) level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.